molecular formula C14H22BNO3 B11753579 2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B11753579
M. Wt: 263.14 g/mol
InChI Key: XFHIRXOZLBKTLI-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety. The ethoxy group at the 2-position of the aniline ring further distinguishes this compound. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-boron bonds.

Preparation Methods

The synthesis of 2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves the reaction of 2-ethoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or cesium carbonate

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, nickel, copper complexes

Major products formed from these reactions include substituted anilines, boronic acids, and various cross-coupled products.

Scientific Research Applications

2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy, due to the unique properties of boron atoms in neutron capture therapy.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components, where boron-containing compounds enhance material properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boron atom to the desired substrate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can be compared with other boronic acid derivatives, such as:

  • 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
  • 2-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
  • 2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

These compounds share similar structural features but differ in the substituents attached to the aniline ring. The unique ethoxy group in this compound imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C14H22BNO3/c1-6-17-12-8-7-10(9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6,16H2,1-5H3

InChI Key

XFHIRXOZLBKTLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)N

Origin of Product

United States

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